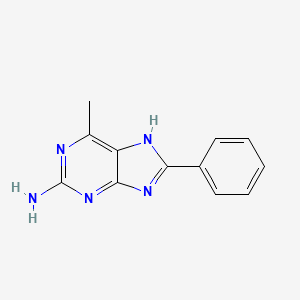

6-Methyl-8-phenyl-3H-purin-2-amine

Description

Significance of Purine (B94841) Scaffolds in Medicinal Chemistry and Chemical Biology

The purine ring system, an amalgamation of a pyrimidine (B1678525) and an imidazole (B134444) ring, is a fundamental component of life itself. mdpi.com Its derivatives, adenine (B156593) and guanine, are the building blocks of nucleic acids, DNA and RNA, carrying the genetic blueprint of all living organisms. mdpi.comrsc.org Beyond this central role, purines are integral to cellular energy transactions through adenosine (B11128) triphosphate (ATP), function as signaling molecules, and are key components of essential coenzymes. rsc.orgresearchgate.net This inherent biological relevance has made the purine scaffold a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in molecules that exhibit drug-like properties. rsc.orgresearchgate.net

The therapeutic applications of purine derivatives are vast and varied. nih.gov Researchers have successfully developed purine-based drugs for a wide range of diseases, including cancer, viral infections, and inflammatory conditions. nih.govrsc.org For instance, clofarabine (B1669196) is an FDA-approved drug for treating leukemia, showcasing the potent anti-cancer activity of purine analogues. rsc.org The ability to modify the purine core at multiple positions allows for the creation of extensive libraries of compounds with diverse biological activities, making it a fertile ground for drug discovery. rsc.orgrsc.org

Overview of Substituted Purine Derivatives in Academic Research

Academic research has extensively explored the synthesis and biological evaluation of substituted purine derivatives. rsc.orgnih.gov The purine ring possesses several reactive sites, enabling a wide array of chemical modifications such as alkylation, amination, and halogenation. mdpi.comrsc.org These modifications can dramatically alter the compound's physical, chemical, and biological properties.

A significant area of investigation involves the synthesis of N9-substituted purine derivatives, which have shown promise as anticancer agents. nih.gov Furthermore, substitutions at the C2, C6, and C8 positions have been shown to be crucial for the potency of these compounds as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs) and topoisomerase II. aacrjournals.org For example, research has demonstrated that substitution at the C6 position is sufficient for topoisomerase II inhibition, a key target in cancer therapy. aacrjournals.org The exploration of different substituents allows for the fine-tuning of a compound's activity and selectivity towards its biological target. aacrjournals.org

Structural Context of 6-Methyl-8-phenyl-3H-purin-2-amine within Purine Chemical Space

6-Methyl-8-phenyl-3H-purin-2-amine, as its name suggests, is a purine derivative with specific substitutions at positions 2, 6, and 8 of the purine core. Its chemical formula is C12H11N5. chemicalbook.com The structure features an amino group at the C2 position, a methyl group at the C6 position, and a phenyl group at the C8 position. The "3H" designation indicates that the hydrogen atom is attached to the nitrogen at the 3rd position of the purine ring.

The presence of a phenyl group at the C8 position is a noteworthy feature, as research has indicated the potential of purine derivatives with an 8-phenyl substituent as a scaffold for developing compounds with anticancer properties. acs.orgnih.gov The combination of the amino group at C2, the methyl group at C6, and the phenyl group at C8 creates a unique chemical entity within the vast landscape of purine derivatives, with its specific biological activities being a subject of ongoing research interest.

Interactive Data Table:

Below is a table summarizing the key chemical compounds mentioned in this article.

| Compound Name | Molecular Formula | Role/Significance |

| 6-Methyl-8-phenyl-3H-purin-2-amine | C12H11N5 | The focus compound of this article, a substituted purine derivative. |

| Adenine | C5H5N5 | A fundamental component of DNA, RNA, and ATP. chemsynthesis.com |

| Guanine | C5H5N5O | A fundamental component of DNA, RNA, and GMP. rsc.org |

| Clofarabine | C10H11ClFN5O3 | An FDA-approved purine analog for cancer treatment. rsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C12H11N5 |

|---|---|

Molecular Weight |

225.25 g/mol |

IUPAC Name |

6-methyl-8-phenyl-7H-purin-2-amine |

InChI |

InChI=1S/C12H11N5/c1-7-9-11(17-12(13)14-7)16-10(15-9)8-5-3-2-4-6-8/h2-6H,1H3,(H3,13,14,15,16,17) |

InChI Key |

TXAXDNCWNHHKMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NC(=N1)N)N=C(N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Computational and Theoretical Investigations of 6 Methyl 8 Phenyl 3h Purin 2 Amine

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are pivotal in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a biological target. These computational methods are instrumental in screening large compound libraries and prioritizing candidates for further experimental testing. For a molecule like 6-Methyl-8-phenyl-3H-purin-2-amine, docking studies could elucidate its potential as an inhibitor for various protein targets.

Docking simulations involve predicting the preferred orientation of a ligand when bound to a target protein. The process generates a binding score, which estimates the binding free energy, and provides a visual representation of the ligand-protein complex. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for binding affinity and selectivity.

For instance, in studies of related purine (B94841) derivatives, such as phenylxanthines, molecular docking has been employed to investigate their inhibitory potential against targets like monoamine oxidase B (MAO-B) and adenosine (B11128) A2A receptors (A2AR), which are implicated in Parkinson's disease. nih.gov These studies reveal how the purine scaffold and its substituents fit into the active sites of these proteins. nih.gov For example, docking of (E)-3-(3-Chlorophenyl)-N-(4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl) phenyl) acrylamide (B121943) (L24) and (E)-3-(3-Chlorophenyl)-N-(3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)phenyl)acrylamide (L32) showed high affinity for hMAO-B and hA2AR, respectively. nih.gov

Table 1: Illustrative Docking Scores of Related Purine Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) |

| (E)-3-(3-Chlorophenyl)-N-(4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl) phenyl) acrylamide (L24) | hMAO-B | -10.160 |

| (E)-3-(3-Chlorophenyl)-N-(3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)phenyl)acrylamide (L32) | hA2AR | -7.344 |

Note: The data in this table is for illustrative purposes and is based on findings for related phenylxanthine derivatives. nih.gov

Quantum Chemical Calculations (e.g., Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital Analysis, Electrostatic Potentials)

Quantum chemical calculations, such as Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of a molecule. These methods are used to calculate various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a larger energy gap points to higher stability. researchgate.netresearchgate.net For 6-Methyl-8-phenyl-3H-purin-2-amine, the distribution of the HOMO and LUMO would reveal the regions most susceptible to nucleophilic and electrophilic attack, respectively. For instance, in related substituted purines, the HOMO is often located on the purine ring system, while the LUMO can be distributed across the purine and its substituents. nih.gov

The MEP map is another valuable tool that visualizes the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions, including hydrogen bonding and reactivity. nih.gov

Table 2: Illustrative Quantum Chemical Parameters for a Related Heterocyclic Compound

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: This data is hypothetical and serves to illustrate the types of parameters obtained from quantum chemical calculations. Actual values would need to be calculated specifically for 6-Methyl-8-phenyl-3H-purin-2-amine.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of a molecule or a ligand-protein complex over time. nih.gov This computational technique simulates the motion of atoms and molecules, offering insights into conformational changes, flexibility, and the stability of interactions. nih.gov

For 6-Methyl-8-phenyl-3H-purin-2-amine, an MD simulation could be performed on the molecule itself to explore its conformational landscape. This would reveal the preferred spatial arrangement of the phenyl group relative to the purine core. When in a complex with a protein target, an MD simulation can assess the stability of the docked pose. nih.gov By simulating the complex over a period of nanoseconds, researchers can observe whether the key interactions identified in the docking study are maintained. nih.gov

Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex. The root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein. Furthermore, the simulation can reveal the persistence of hydrogen bonds and other interactions over time, providing a more accurate picture of the binding dynamics than static docking. nih.gov

Pharmacophore Development and Virtual Screening Methodologies

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov Pharmacophore models are developed based on a set of known active compounds or the structure of the ligand-binding site of a target protein. nih.govnih.gov These models typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

For a class of compounds including 6-Methyl-8-phenyl-3H-purin-2-amine, a pharmacophore model could be developed to identify other potentially active molecules from large chemical databases through virtual screening. For instance, a pharmacophore model for Hsp90 inhibitors was developed based on a series of 2-amino-6-halopurines and related compounds. This model comprised one hydrogen bond acceptor, one hydrogen bond donor, and three hydrophobic features. nih.gov

Once a pharmacophore model is validated, it can be used as a 3D query to search databases for compounds that match the defined features. nih.govnih.gov The hits from this virtual screening can then be subjected to further computational analysis, such as molecular docking, to refine the list of potential candidates for synthesis and biological evaluation. nih.govnih.gov This approach accelerates the discovery of new lead compounds with desired biological activities. nih.gov

Advanced Analytical Characterization Methodologies for 6 Methyl 8 Phenyl 3h Purin 2 Amine in Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating 6-Methyl-8-phenyl-3H-purin-2-amine from reaction byproducts and starting materials, as well as for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for assessing the purity of 6-Methyl-8-phenyl-3H-purin-2-amine. These methods separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The higher pressure and smaller particle sizes used in UHPLC allow for faster analysis times and improved resolution compared to traditional HPLC.

In a typical analysis, a solution of the compound is injected into the chromatograph. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic feature that can be used for identification. The area under the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for accurate quantification. The purity of a sample of 6-Methyl-8-phenyl-3H-purin-2-amine can be determined by the relative area of its peak compared to the total area of all peaks in the chromatogram.

| Parameter | HPLC Conditions | UHPLC Conditions |

| Column | C18 reverse-phase | Sub-2 µm C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile (B52724) and water | Gradient of acetonitrile and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Temperature | Ambient | 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While 6-Methyl-8-phenyl-3H-purin-2-amine itself may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its analysis following chemical derivatization to increase its volatility. This technique separates compounds in the gas phase based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, aiding in their identification.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are crucial for confirming the chemical structure of 6-Methyl-8-phenyl-3H-purin-2-amine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, Multidimensional NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H NMR provides information about the number and types of hydrogen atoms in the molecule, as well as their chemical environment. The chemical shift, integration, and multiplicity of the signals in a ¹H NMR spectrum are all used to piece together the structure. For 6-Methyl-8-phenyl-3H-purin-2-amine, specific peaks corresponding to the methyl protons, the aromatic protons of the phenyl group, and the amine protons would be expected.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. Multidimensional NMR techniques, such as COSY and HMQC, can be used to establish connectivity between different atoms in the molecule, providing further confirmation of the structure.

| Proton (¹H) | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ | ~2.5 | singlet | 3H |

| NH₂ | ~5.0-6.0 | broad singlet | 2H |

| Aromatic H | ~7.2-7.8 | multiplet | 5H |

| NH (purine) | ~12.0-13.0 | broad singlet | 1H |

| Carbon (¹³C) | Chemical Shift (ppm) |

| CH₃ | ~20 |

| Aromatic C | ~125-140 |

| Purine (B94841) C | ~110-160 |

Mass Spectrometry (e.g., LC-MS, MS/MS, HRMS, ESI-TOF) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of 6-Methyl-8-phenyl-3H-purin-2-amine and to gain insights into its structure through fragmentation analysis. In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is first separated by HPLC and then introduced into the mass spectrometer. High-Resolution Mass Spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Electrospray Ionization Time-of-Flight (ESI-TOF) is a common ionization technique used in MS. The fragmentation pattern of the molecule, obtained through techniques like tandem mass spectrometry (MS/MS), can provide valuable structural information. The way the molecule breaks apart upon ionization can help to confirm the connectivity of its different parts.

| Ion | m/z |

| [M+H]⁺ | 226.1087 |

| Fragment 1 | [M+H - NH₃]⁺ |

| Fragment 2 | [M+H - CH₃CN]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific functional groups. For 6-Methyl-8-phenyl-3H-purin-2-amine, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine and the purine ring, C-H bonds of the methyl and phenyl groups, and C=N and C=C bonds within the aromatic and purine ring systems.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300-3500 |

| N-H bend (amine) | 1600-1650 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (aromatic) | 1450-1600 |

| C=N stretch | 1600-1690 |

X-ray Diffraction (XRD) for Crystallographic Structure Analysis

A thorough search for crystallographic data for 6-Methyl-8-phenyl-3H-purin-2-amine in established databases and the scientific literature did not uncover any published single-crystal X-ray diffraction studies. While crystal structures for related 8-phenylpurine derivatives and other heterocyclic compounds are available, this specific compound has not been characterized by this method. nih.govresearchgate.netresearchgate.net The absence of this data means that key structural parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates for 6-Methyl-8-phenyl-3H-purin-2-amine remain undetermined.

Quantitative Analysis of Purine Compounds and Metabolites in Research Samples

The quantitative analysis of purine compounds in various research samples, such as biological fluids or tissues, is essential for metabolic studies and drug development. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is a powerful and widely used technique for this purpose due to its high sensitivity and selectivity.

Despite the prevalence of these methods for purine analysis, no specific quantitative analytical methods have been published for 6-Methyl-8-phenyl-3H-purin-2-amine. Research on the quantitative determination of purines and their metabolites typically involves methods tailored to a panel of related compounds, but none of the reviewed studies included 6-Methyl-8-phenyl-3H-purin-2-amine. mdpi.comnih.gov General methodologies for the analysis of purine derivatives often utilize reversed-phase HPLC with UV or mass spectrometric detection. The development of a robust quantitative method for 6-Methyl-8-phenyl-3H-purin-2-amine would require optimization of several parameters, including:

Chromatographic Conditions: Selection of an appropriate HPLC column, mobile phase composition (including pH and organic modifier), and gradient elution program to achieve adequate separation from other sample components.

Mass Spectrometry Parameters: Optimization of ionization source conditions (e.g., electrospray ionization - ESI) and selection of specific precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.

Sample Preparation: Development of a suitable extraction protocol to efficiently isolate the analyte from the sample matrix (e.g., plasma, urine, or cell culture media) while minimizing interferences.

Without experimental data, key performance characteristics of a quantitative assay for 6-Methyl-8-phenyl-3H-purin-2-amine, such as the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision, cannot be provided.

Future Research Directions and Translational Perspectives Excluding Clinical Human Trials

Exploration of Novel Target Pathways for 6-Methyl-8-phenyl-3H-purin-2-amine and its Analogs

The purine (B94841) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. Future research on 6-Methyl-8-phenyl-3H-purin-2-amine and its derivatives should aim to elucidate their mechanism of action by exploring novel target pathways.

One promising area of investigation is the diverse family of protein kinases . Many purine analogs have been developed as potent kinase inhibitors, regulating key cellular processes. tmu.edu.tw Given the structural similarities, it is plausible that 6-Methyl-8-phenyl-3H-purin-2-amine could exhibit inhibitory activity against specific kinases implicated in cancer or inflammatory diseases. A systematic screening against a panel of kinases could reveal novel targets. For instance, cyclin-dependent kinases (CDKs) are potential targets for cancer therapy, and purine derivatives have been explored as CDK2 inhibitors. mdpi.com

Another avenue for exploration lies within the purine metabolism pathway itself. Analogs can act as antimetabolites, interfering with the synthesis of DNA and RNA. nih.gov For example, 8-aminopurines have shown effects on purine nucleoside phosphorylase (PNPase), leading to a rebalancing of the purine metabolome with therapeutic potential in cardiovascular and renal diseases. nih.gov Investigating the impact of 6-Methyl-8-phenyl-3H-purin-2-amine on enzymes involved in purine biosynthesis and salvage pathways could uncover new therapeutic applications.

Furthermore, the role of purine analogs as modulators of cellular signaling beyond kinases warrants investigation. This includes their potential to influence epigenetic mechanisms, such as DNA methylation, or to interact with receptors involved in purinergic signaling. azpharmjournal.com

Development of New Synthetic Strategies for Enhanced Efficacy or Selectivity for Research Compounds

The development of novel synthetic routes is crucial for generating a library of analogs of 6-Methyl-8-phenyl-3H-purin-2-amine with improved properties. The goal is to enhance efficacy, selectivity, and pharmacokinetic profiles.

One approach involves the modification of the core purine structure . Drawing inspiration from the synthesis of other purine derivatives, various strategies can be employed. For instance, the synthesis of xanthine (B1682287) derivatives often starts with 1,3-disubstituted-6-aminouracils, which can be further modified. frontiersin.org Similarly, the synthesis of 6-substituted purines has been achieved from commercially available 2-amino-6-chloropurine. wikipedia.org These methods could be adapted to introduce diverse substituents at various positions of the 6-Methyl-8-phenyl-3H-purin-2-amine scaffold.

Structure-Activity Relationship (SAR) studies are fundamental to guiding synthetic efforts. By systematically altering the substituents on the phenyl ring at the C-8 position and the methyl group at the C-6 position, researchers can identify key structural features that govern biological activity. For example, studies on 6-phenyl purine analogs have shown that substitution at the C-6 position with a 4-phenoxyphenyl group can be crucial for anti-cancer activity. nih.gov

The table below outlines potential synthetic modifications and their rationales for enhancing the properties of research compounds based on the 6-Methyl-8-phenyl-3H-purin-2-amine scaffold.

| Modification Strategy | Rationale | Potential Outcome |

| Introduction of electron-withdrawing or -donating groups on the C-8 phenyl ring. | To modulate the electronic properties and potential for hydrogen bonding or other interactions with the target protein. | Enhanced binding affinity and selectivity. |

| Variation of the alkyl substituent at the C-6 position. | To explore the steric requirements of the binding pocket. | Improved target engagement and potency. |

| Bioisosteric replacement of the purine core. | To improve metabolic stability, solubility, or to explore novel interactions with the target. | Enhanced pharmacokinetic properties and potentially novel biological activities. |

| Introduction of solubilizing groups. | To improve aqueous solubility for better handling in biological assays and potentially improved bioavailability. | Better suitability for in vivo studies. |

Integration of Advanced Computational Methods in Lead Optimization for Preclinical Candidates

Computational methods are indispensable tools in modern drug discovery for accelerating the process of lead optimization. nih.gov For 6-Methyl-8-phenyl-3H-purin-2-amine and its analogs, a variety of in silico techniques can be applied to refine their properties and prioritize candidates for synthesis and preclinical testing.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models that correlate the structural features of the analogs with their biological activity. mdpi.com These models can then be used to virtually screen new designs and predict their potency before committing to chemical synthesis.

Molecular docking simulations can provide insights into the binding mode of the compounds with their putative biological targets. By understanding the key interactions at the atomic level, such as hydrogen bonds and hydrophobic contacts, medicinal chemists can design modifications to enhance binding affinity and selectivity. mdpi.com For example, docking studies of purine derivatives as CDK2 inhibitors have identified key residues like Asp86 and Glu81 as important for binding. mdpi.com

Virtual screening of large compound libraries against a validated target structure can identify novel scaffolds or derivatives with a higher probability of being active. This can expand the chemical space around the initial 6-Methyl-8-phenyl-3H-purin-2-amine hit.

The following table summarizes some of the key computational techniques and their applications in the lead optimization of purine-based compounds.

| Computational Method | Application | Example from Purine Analog Research |

| 3D-QSAR (CoMFA, CoMSIA) | Predicts the biological activity of new analogs based on their 3D structure. | Development of predictive models for CDK2 inhibitors. mdpi.com |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Identification of key binding interactions of purine derivatives with their target enzymes. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the stability of ligand-protein complexes. | Verification of the stability of docked poses of potential CDK2 inhibitors. mdpi.com |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. | Discovery of new purine-based scaffolds for a specific target. |

Translational Research in Relevant Preclinical Disease Models (excluding human trials)

To assess the therapeutic potential of 6-Methyl-8-phenyl-3H-purin-2-amine and its analogs, it is essential to evaluate their efficacy in relevant preclinical disease models. These models serve as a bridge between in vitro findings and potential future clinical applications.

Given that many purine analogs exhibit anti-cancer properties, a logical first step would be to screen these compounds against a panel of human cancer cell lines. nih.govnih.gov For instance, cell lines such as the human liver cancer cell line Huh7, colon cancer cell line HCT116, and breast cancer cell line MCF7 have been used to evaluate the cytotoxic activity of 6-phenyl purine analogs. nih.gov

Promising compounds from in vitro studies should then be advanced to in vivo animal models . The choice of model will depend on the intended therapeutic indication. For oncology, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess anti-tumor efficacy. researchgate.net For other potential applications, such as cardiovascular or renal diseases, specific animal models that mimic the human condition would be employed. nih.gov For example, 8-aminopurines have been studied in animal models of systemic and pulmonary hypertension. nih.gov

The table below provides examples of preclinical models that could be relevant for testing the efficacy of 6-Methyl-8-phenyl-3H-purin-2-amine analogs.

| Preclinical Model Type | Specific Example | Potential Therapeutic Area |

| In Vitro Cancer Cell Lines | Huh7 (Liver Cancer), HCT116 (Colon Cancer), MCF7 (Breast Cancer) | Oncology |

| In Vivo Xenograft Models | Human tumor cells implanted in immunodeficient mice. | Oncology |

| Animal Models of Hypertension | Spontaneously Hypertensive Rat (SHR) | Cardiovascular Disease |

| Animal Models of Kidney Disease | Models of induced renal injury. | Renal Disease |

Investigation of Multi-target Activity and Polypharmacology in Experimental Systems

The concept of "one drug, one target" has been increasingly challenged, with the recognition that many effective drugs exert their therapeutic effects by modulating multiple targets. This phenomenon, known as polypharmacology , is particularly relevant for kinase inhibitors, where a single compound can inhibit several kinases in a signaling pathway or across different pathways. nih.gov

Understanding the polypharmacology of a compound can open up new therapeutic opportunities. For instance, a compound that inhibits both a key oncogenic kinase and a target involved in angiogenesis could have a synergistic anti-cancer effect.

Experimental systems to investigate multi-target activity include:

Biochemical assays: Screening the compound against a diverse panel of purified enzymes.

Cell-based assays: Using cell lines with specific genetic backgrounds or reporter systems to probe the activity on different signaling pathways.

Proteomics and metabolomics: Analyzing the global changes in protein expression or metabolite levels in response to compound treatment to identify affected pathways.

By systematically exploring the multi-target profile of 6-Methyl-8-phenyl-3H-purin-2-amine and its analogs, a more comprehensive understanding of their biological activities can be achieved, paving the way for their rational development as preclinical candidates.

Q & A

Q. What are the optimal synthetic routes for 6-methyl-8-phenyl-3H-purin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of purine derivatives often involves nucleophilic substitution or coupling reactions. For example, outlines a protocol using 2-amino-6-chloropurine with phenyl ethoxyalaninyl phosphorochloridate under THF and t-BuMgCl, achieving moderate yields (40–60%) . Key variables include temperature (85°C for 18 h), solvent choice (acetonitrile vs. THF), and protecting group strategies (e.g., TBAF for deprotection). Parallel methodologies in highlight the use of allyl bromide and sodium hydride in CH3CN for alkylation, yielding 50% of the target compound. Researchers should optimize stoichiometry and reaction time while monitoring side products via TLC or HPLC.

Q. How can researchers validate the purity and structural integrity of 6-methyl-8-phenyl-3H-purin-2-amine?

- Methodological Answer : Characterization should combine 1H/13C NMR (as in , δ 8.19 ppm for purine protons), HRMS (e.g., ESI-TOF for molecular ion confirmation), and HPLC (≥98% purity criteria, as in ). For crystalline derivatives, X-ray crystallography (e.g., ) resolves stereochemical ambiguities. Impurities from incomplete deprotection (e.g., residual TMS groups) require rigorous purification via column chromatography (CH2Cl2/MeOH gradients) or recrystallization .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodological Answer : Preformulation studies should assess solubility in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Stability under light, heat, and humidity can be tested via accelerated degradation studies (40°C/75% RH for 4 weeks) followed by HPLC analysis. recommends storing related purines at –20°C in inert atmospheres to prevent oxidation.

Advanced Research Questions

Q. How can computational modeling predict the interaction of 6-methyl-8-phenyl-3H-purin-2-amine with biological targets (e.g., kinases)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB entries) can identify binding poses. demonstrates the use of quantum chemical calculations to map electronic properties (e.g., HOMO-LUMO gaps) for structure-activity relationships (SAR). MD simulations (AMBER/CHARMM) over 100 ns trajectories validate stability of ligand-receptor complexes. Pair these with in vitro assays (e.g., kinase inhibition) to correlate predictions with experimental IC50 values.

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line-specific metabolism. advises triangulating data via orthogonal assays (e.g., SPR for binding affinity, cellular proliferation assays). Normalize results to positive controls (e.g., staurosporine for kinase inhibition) and validate using isogenic cell lines or knockout models to isolate target-specific effects.

Q. How can regioselective modifications of the purine scaffold improve pharmacological properties?

- Methodological Answer : details microwave-assisted regioselective amination for pyridazine derivatives, adaptable to purines. Focus on C6 and C8 positions (electron-rich for electrophilic substitution). Introduce methyl or phenyl groups ( ) to enhance lipophilicity (logP optimization) or block metabolic hotspots. Use DFT calculations ( ) to predict reactivity of specific sites.

Q. What analytical techniques differentiate between tautomeric forms of 6-methyl-8-phenyl-3H-purin-2-amine?

- Methodological Answer : Tautomerism in purines (e.g., 7H vs. 9H forms) affects binding. Use VT-NMR (variable temperature) to observe proton shifts indicative of tautomeric equilibria. X-ray crystallography ( ) provides definitive assignments. Solid-state NMR or IR spectroscopy can further resolve hydrogen-bonding patterns in crystalline vs. amorphous forms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.